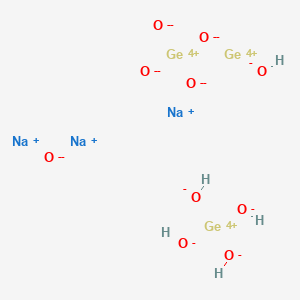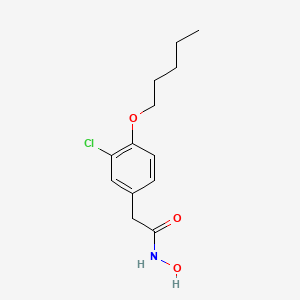
2-(3-Chloro-4-pentyloxy)phenylacetohydroxamic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Chloro-4-pentyloxy)phenylacetohydroxamic acid is an organic compound with a complex structure that includes a chloro-substituted aromatic ring, a pentyloxy group, and a hydroxamic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chloro-4-pentyloxy)phenylacetohydroxamic acid typically involves multiple steps:
Formation of the aromatic ring: The starting material, 3-chloro-4-pentyloxybenzene, is prepared through the etherification of 3-chloro-4-hydroxybenzene with pentyl bromide in the presence of a base such as potassium carbonate.
Introduction of the acetohydroxamic acid group: The intermediate is then subjected to a Friedel-Crafts acylation reaction using acetyl chloride and aluminum chloride to introduce the acetyl group.
Conversion to hydroxamic acid: The final step involves the conversion of the acetyl group to the hydroxamic acid group using hydroxylamine hydrochloride in the presence of a base like sodium hydroxide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient processing.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Chloro-4-pentyloxy)phenylacetohydroxamic acid can undergo various chemical reactions, including:
Oxidation: The hydroxamic acid group can be oxidized to form nitroso compounds.
Reduction: The aromatic ring can be reduced under specific conditions to form cyclohexane derivatives.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.
Major Products
Oxidation: Nitroso derivatives.
Reduction: Cyclohexane derivatives.
Substitution: Amino or thiol-substituted derivatives.
Applications De Recherche Scientifique
2-(3-Chloro-4-pentyloxy)phenylacetohydroxamic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly for metalloproteases.
Medicine: Explored for its potential therapeutic effects, including anti-cancer properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 2-(3-Chloro-4-pentyloxy)phenylacetohydroxamic acid involves its interaction with specific molecular targets:
Enzyme Inhibition: The hydroxamic acid group can chelate metal ions in the active site of metalloproteases, inhibiting their activity.
Pathways: This inhibition can affect various biological pathways, including those involved in cancer cell proliferation and metastasis.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(3-Chloro-4-methoxy)phenylacetohydroxamic acid: Similar structure but with a methoxy group instead of a pentyloxy group.
2-(3-Chloro-4-ethoxy)phenylacetohydroxamic acid: Similar structure but with an ethoxy group instead of a pentyloxy group.
Uniqueness
2-(3-Chloro-4-pentyloxy)phenylacetohydroxamic acid is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities. The pentyloxy group, in particular, can influence the compound’s lipophilicity and membrane permeability, potentially enhancing its effectiveness in biological systems.
Propriétés
Numéro CAS |
23142-41-8 |
|---|---|
Formule moléculaire |
C13H18ClNO3 |
Poids moléculaire |
271.74 g/mol |
Nom IUPAC |
2-(3-chloro-4-pentoxyphenyl)-N-hydroxyacetamide |
InChI |
InChI=1S/C13H18ClNO3/c1-2-3-4-7-18-12-6-5-10(8-11(12)14)9-13(16)15-17/h5-6,8,17H,2-4,7,9H2,1H3,(H,15,16) |
Clé InChI |
KKEAXAUOTXQKNV-UHFFFAOYSA-N |
SMILES canonique |
CCCCCOC1=C(C=C(C=C1)CC(=O)NO)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



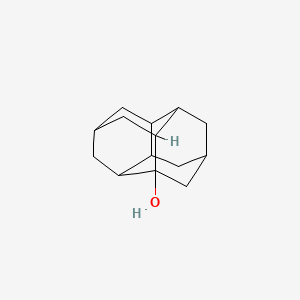
![1,1',2,2',6,6'-Hexamethyl-4,4'-bipyridinium bis[tetrafluoroborate]](/img/structure/B13743744.png)
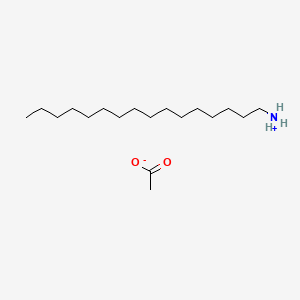

![2-[(2-fluorophenyl)methyl]-L-Proline](/img/structure/B13743770.png)
![2-(2,4,6-Trifluorophenyl)benzo[d]oxazole](/img/structure/B13743778.png)
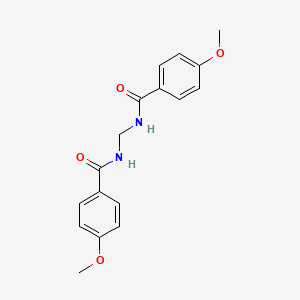
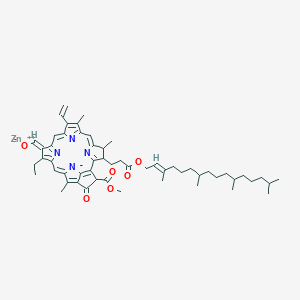
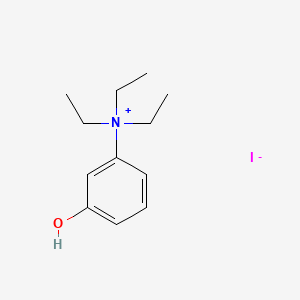
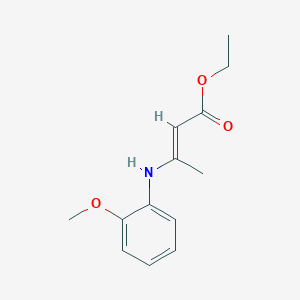
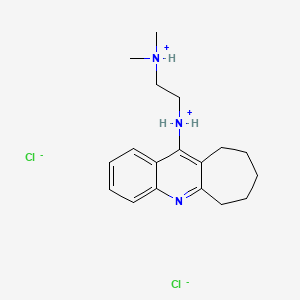
![Dimethyl-[3-[5-(trifluoromethyl)-1,2,3,4-tetrahydrocarbazol-9-yl]propyl]azanium;chloride](/img/structure/B13743818.png)
